3,5-Difluoro-N,N-dimethylaniline
Overview
Description
3,5-Difluoro-N,N-dimethylaniline is an organic compound with potential use in various chemical synthesis processes and material science applications due to its unique structural features, including the presence of fluorine atoms and dimethylamino group. This compound is part of the aniline family, where aniline derivatives are known for their versatility in chemical reactions and applications in dye production, pharmaceuticals, and polymers.
Synthesis Analysis
The synthesis of N,N-dimethylaniline derivatives, including compounds similar to 3,5-Difluoro-N,N-dimethylaniline, can be achieved through palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates. This method involves the formation of C-N bonds in excellent yields using a simple catalytic system (Taeufer & Pospech, 2020).
Molecular Structure Analysis
The molecular structure of related compounds, like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, has been explored through experimental spectroscopies and theoretical studies, offering insights into bond lengths, angles, and vibrational frequencies, which are relevant for understanding the structural characteristics of 3,5-Difluoro-N,N-dimethylaniline (Fatima et al., 2021).
Chemical Reactions and Properties
3,5-Difluoro-N,N-dimethylaniline's chemical behavior could be inferred from studies on N,N-dimethylaniline's reactions with various reagents, illustrating its role in the formation of complex mixtures, alkylation, and potential in synthesizing biaryl structures, highlighting the compound's reactivity and potential for further functionalization (Sorokin et al., 2013).
Physical Properties Analysis
The physical properties of N,N-dimethylaniline derivatives and related compounds, including thermal stability, solubility, and optical transparency, provide a basis for predicting the physical characteristics of 3,5-Difluoro-N,N-dimethylaniline, which could possess similar properties due to structural similarities (Yeo et al., 2015).
Chemical Properties Analysis
The chemical properties, such as electrophilic fluorination and reaction mechanisms involving N,N-dimethylanilines, shed light on the reactivity and potential chemical transformations of 3,5-Difluoro-N,N-dimethylaniline. Studies on the reaction dynamics and product formation from similar compounds provide valuable insights into the chemical behavior and applications of 3,5-Difluoro-N,N-dimethylaniline (Varadwaj et al., 2015).
Scientific Research Applications
Relaxation Dynamics in UV Excitation : A study by Thompson et al. (2015) investigated the electronic relaxation dynamics of aniline derivatives, including N, N-dimethylaniline and 3,5-dimethylaniline, upon ultraviolet excitation. This research is crucial for understanding the photophysical properties of these compounds.
Role in Carcinogenesis : Cui et al. (2007) identified DNA adducts formed by the reaction of N-acetoxy-3,5-dimethylaniline with DNA, suggesting a potential role in carcinogenesis (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).
Oxidative Stress and Molecular Toxicity : Chao et al. (2014) explored the generation of reactive oxygen species (ROS) by 3,5-dimethylaminophenol, a metabolite of 3,5-dimethylaniline, and its impact on cellular toxicity (Chao, Erkekoğlu, Tseng, Ye, Trudel, Skipper, Tannenbaum, & Wogan, 2014).
Epoxy Networks in Polymer Chemistry : Johncock et al. (1991) studied the reactions of N,N-diglycidylaniline with aniline and substituted anilines, providing insights into the structural features in epoxy networks, which are significant in polymer chemistry (Johncock, Tudgey, Cunliffe, & Morrell, 1991).
Neurodevelopmental Toxicity : The effects of 3,5-DMA and its metabolites on neural oxidative stress and neurodevelopmental toxicity were analyzed by Chao et al. (2019), indicating potential risks to the nervous system (Chao, Kuo, Tong, Yang, Chuang, & Tseng, 2019).
Synthesis Techniques : Various synthesis techniques for N,N-dimethylaniline derivatives have been explored, such as the palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates, as described by Taeufer and Pospech (2020) (Taeufer & Pospech, 2020).
Safety And Hazards
properties
IUPAC Name |
3,5-difluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFWPIDPPNCVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443641 | |
Record name | 3,5-Difluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-N,N-dimethylaniline | |
CAS RN |
123855-25-4 | |
Record name | 3,5-Difluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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